5-Bromo-2-(o-tolyloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

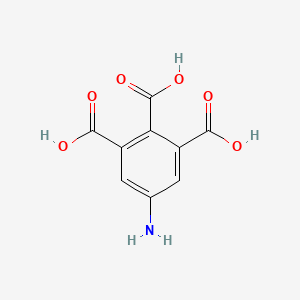

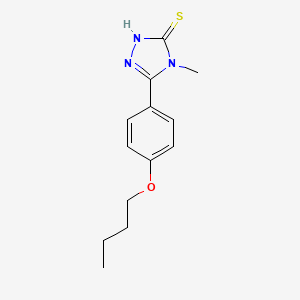

5-Bromo-2-(o-tolyloxy)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are key components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential use in medicinal chemistry, including antiviral and anticancer applications.

Synthesis Analysis

The synthesis of bromo-pyrimidine analogs often involves multi-step reactions starting from simple pyrimidine derivatives. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which was characterized using various analytical techniques . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . Additionally, a phenoxide leaving group SNAr strategy was employed for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating the versatility of bromo-pyrimidine intermediates in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyrimidines can be influenced by their substituents. The antiviral activity of various 5-substituted 2,4-diaminopyrimidine derivatives was assessed, with some showing marked inhibition of retrovirus replication in cell culture . The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule, and docking studies can predict the binding orientation, affinity, and activity of the compounds . The novel bromo-pyrimidine analogs synthesized in one study were evaluated for their in vitro cytotoxic activity against various tumor cell lines and for Bcr/Abl tyrosine kinase inhibitory activity, with several compounds showing potent inhibitory effects .

Applications De Recherche Scientifique

Anti-inflammatory Activities

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these studies involve in vitro (test tube or cell culture) and in vivo (animal) experiments to test the anti-inflammatory effects of the pyrimidines .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationships (SARs) of numerous pyrimidines have been discussed, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

The safety data sheet for 5-Bromo-2-(o-tolyloxy)pyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, dust formation should be avoided, and the chemical should be collected and disposed of in suitable and closed containers .

Propriétés

IUPAC Name |

5-bromo-2-(2-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBRWIXOEUXCIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577381 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(o-tolyloxy)pyrimidine | |

CAS RN |

73267-74-0 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

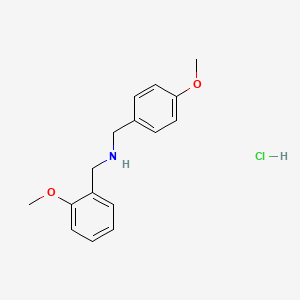

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

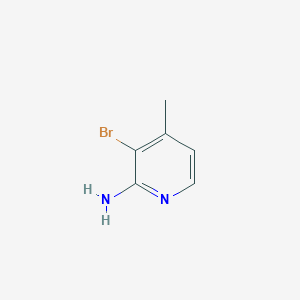

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)